Product packaging for Gabapentin Enacarbil Sodium Salt(Cat. No.:)

Gabapentin Enacarbil Sodium Salt

Cat. No.: B13408735
M. Wt: 351.37 g/mol
InChI Key: ANEBIPHMZCZEQA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Gabapentin Enacarbil Sodium Salt is a research-grade prodrug of the neuromodulatory agent Gabapentin. This compound was specifically designed to overcome the pharmacokinetic limitations of Gabapentin, which exhibits non-linear, dose-dependent absorption due to saturation of its uptake transporters in the gastrointestinal tract . In contrast, Gabapentin Enacarbil is a substrate for high-capacity nutrient transporters, including monocarboxylate transporter type 1 (MCT-1) and the sodium-dependent multivitamin transporter (SMVT), enabling efficient and dose-proportional absorption throughout the intestine . Following absorption, it is rapidly hydrolyzed by non-specific esterases to yield the active molecule, Gabapentin . The primary research value of Gabapentin Enacarbil lies in its improved and consistent bioavailability, making it a superior tool for preclinical studies requiring sustained exposure to Gabapentin . Its mechanism of action is attributed to its conversion to Gabapentin, which binds to the α2-δ subunit of voltage-gated calcium channels . This binding modulates channel function and reduces the release of several excitatory neurotransmitters, which is a key area of investigation for neurology and pharmacology research . Research applications for Gabapentin Enacarbil include studies related to restless legs syndrome (RLS) and neuropathic pain models, such as postherpetic neuralgia, for which its prodrug form has been clinically validated . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H26NNaO6 B13408735 Gabapentin Enacarbil Sodium Salt

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H26NNaO6

Molecular Weight

351.37 g/mol

IUPAC Name

sodium;2-[1-[[1-(2-methylpropanoyloxy)ethoxycarbonylamino]methyl]cyclohexyl]acetate

InChI

InChI=1S/C16H27NO6.Na/c1-11(2)14(20)22-12(3)23-15(21)17-10-16(9-13(18)19)7-5-4-6-8-16;/h11-12H,4-10H2,1-3H3,(H,17,21)(H,18,19);/q;+1/p-1

InChI Key

ANEBIPHMZCZEQA-UHFFFAOYSA-M

Canonical SMILES

CC(C)C(=O)OC(C)OC(=O)NCC1(CCCCC1)CC(=O)[O-].[Na+]

Origin of Product

United States

Compound Profile: Gabapentin Enacarbil Sodium Salt

Gabapentin (B195806) enacarbil is a carbamate (B1207046) ester prodrug of gabapentin. nih.gov The addition of the enacarbil promoiety to the gabapentin structure fundamentally alters its physicochemical properties, leading to its enhanced biopharmaceutical profile. The sodium salt form further modifies these properties.

Table 1: Physicochemical Properties of Gabapentin Enacarbil and its Sodium Salt

PropertyGabapentin EnacarbilGabapentin Enacarbil Sodium Salt
Chemical Formula C₁₆H₂₇NO₆ nih.govC₁₆H₂₆NNaO₆
Molecular Weight 329.39 g/mol nih.gov351.37 g/mol
IUPAC Name 2-[1-[[[(1R)-1-(2-methylpropanoyloxy)ethoxy]carbonylamino]methyl]cyclohexyl]acetic acid nih.govNot specified
Melting Point Onset of about 64°C nih.govNot specified
Water Solubility 0.5 mg/mL nih.govNot specified
pKa 5.0 nih.govNot specified

Note: Data for this compound is less publicly available in comprehensive sources.

The Parent Drug: Biopharmaceutical Challenges of Gabapentin

Gabapentin (B195806), while an effective therapeutic agent, presents several biopharmaceutical challenges that limit its clinical utility. aegislabs.com The primary limitation is its mechanism of absorption. Gabapentin is absorbed from the gastrointestinal tract via a low-capacity L-amino acid transport system (LAT1). nih.govwikipedia.org This transport system becomes saturated at therapeutic doses, leading to several issues:

Dose-dependent bioavailability: As the dose of gabapentin increases, its bioavailability decreases. For instance, the bioavailability is approximately 60% at a 300 mg dose but drops to 35% or less at higher doses. nih.gov

Inter-patient variability: The saturable absorption leads to significant differences in drug exposure among patients, making it difficult to predict therapeutic outcomes. nih.gov

Limited absorption site: Gabapentin is primarily absorbed in the small intestine. pharmacytimes.com

Short half-life: Gabapentin has a relatively short elimination half-life of 5-7 hours, which, combined with its variable absorption, necessitates frequent dosing to maintain therapeutic plasma concentrations. nih.govnih.gov

Chemical instability: Gabapentin can undergo intramolecular cyclization to form a toxic lactam degradation product. uiowa.edu

These challenges prompted the development of a prodrug that could overcome these limitations. nih.gov

Prodrug Design and Synthesis

The design of gabapentin (B195806) enacarbil was a deliberate effort to circumvent the biopharmaceutical hurdles of gabapentin. The key was to create a molecule that could be absorbed by different, higher-capacity transporters in the gut. medchemexpress.comchemicalbook.com The synthesis involves chemically modifying the gabapentin molecule by attaching a 1-((isobutanoyloxy)ethoxy)carbonyl group to the primary amine of gabapentin, forming a carbamate (B1207046) linkage. chemicalbook.comwikipedia.org

One synthetic route involves reacting gabapentin with 1-chloroethyl chloroformate, followed by a reaction with isobutyric acid. chemicalbook.comgoogle.com This creates a novel chemical entity that is recognized by different transport proteins than the parent drug. chemicalbook.com

Mechanism of Enhanced Absorption: Transporter Mediated Uptake

The enhanced absorption of gabapentin (B195806) enacarbil is the cornerstone of its improved pharmacokinetic profile. Unlike gabapentin, which relies on the easily saturated LAT1 transporter, gabapentin enacarbil is recognized and absorbed by high-capacity nutrient transporters that are widely distributed throughout the intestine. nih.govgoogle.com These transporters are:

Monocarboxylate Transporter Type 1 (MCT-1) nih.govchemicalbook.com

Sodium-Dependent Multivitamin Transporter (SMVT) nih.govchemicalbook.com

By utilizing these high-capacity transport pathways, the absorption of gabapentin enacarbil is not saturable at clinically relevant doses. nih.gov This results in dose-proportional absorption and significantly improved bioavailability compared to gabapentin. nih.govgoogle.com Studies in monkeys have shown a 34-fold increase in absorption of intracolonic gabapentin enacarbil compared to intracolonic gabapentin, highlighting the effectiveness of this prodrug strategy. nih.gov

Metabolic Conversion to the Active Moiety

Once absorbed into the intestinal cells, gabapentin (B195806) enacarbil undergoes rapid and efficient hydrolysis by non-specific carboxylesterases. nih.govpatsnap.com These enzymes are abundant in the enterocytes (intestinal cells) and, to a lesser extent, the liver. pharmacytimes.compatsnap.com The hydrolysis cleaves the enacarbil promoiety, releasing the active drug, gabapentin, into the systemic circulation. patsnap.com The byproducts of this conversion are isobutyric acid, acetaldehyde, and carbon dioxide, which were chosen to maintain the safety profile of the parent drug. nih.gov The levels of the intact prodrug in the blood are low and transient. nih.gov

Comparative Pharmacokinetics: Gabapentin Enacarbil Vs. Gabapentin

The prodrug strategy results in a significantly different and improved pharmacokinetic profile for gabapentin (B195806) delivered via gabapentin enacarbil compared to the administration of gabapentin itself.

Table 2: Comparative Pharmacokinetic Parameters

ParameterGabapentinGabapentin from Gabapentin Enacarbil
Bioavailability Decreases with increasing dose (e.g., 60% at 300mg, ≤40% at 1600-4800mg) nih.govDose-proportional; approximately 75% wikipedia.orgpharmacytimes.com
Absorption Saturable, via low-capacity LAT1 transporters in the small intestine nih.govnih.govUtilizes high-capacity MCT-1 and SMVT transporters throughout the intestine nih.govchemicalbook.com
Plasma Concentration Fluctuates significantly with multiple daily doses researchgate.netMore sustained and stable levels over 24 hours researchgate.netnih.gov
Half-life 5-7 hours nih.govProvides extended release of gabapentin nih.gov
Dose Proportionality No nih.govYes nih.govnih.gov

After dose normalization, the exposure to gabapentin from gabapentin enacarbil is approximately 1.4-fold higher than from immediate-release gabapentin. researchgate.net This improved pharmacokinetic profile allows for less frequent dosing and more predictable therapeutic effects. researchgate.netdroracle.ai

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